molecular formula C21H18FN3O3S2 B2940057 N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686772-06-5

N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2940057
CAS No.: 686772-06-5
M. Wt: 443.51
InChI Key: OBXJPQQZOOXRDD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with a 2-methoxyphenyl group at position 3 and a 2-fluorophenylacetamide moiety via a thioether linkage.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-28-17-9-5-4-8-16(17)25-20(27)19-15(10-11-29-19)24-21(25)30-12-18(26)23-14-7-3-2-6-13(14)22/h2-9H,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXJPQQZOOXRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Insights :

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound introduces moderate polarity, contrasting with electron-withdrawing substituents (e.g., Cl, CF3) in analogues, which enhance lipophilicity and membrane permeability .
  • Ring Saturation: The tetrahydrothienopyrimidine (6,7-dihydro) configuration in the target compound may confer conformational flexibility compared to fully aromatic derivatives .

Example :

  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide was synthesized with 85% yield via refluxing ethanol, demonstrating the efficiency of this method for analogous systems .
  • Substituted acetamides (e.g., N-(2,3-diphenylquinoxalin-6-yl) derivatives) achieved yields >90%, highlighting the robustness of thioether-forming reactions .

Physicochemical and Pharmacological Properties

  • Solubility : The 2-methoxy group in the target compound likely improves aqueous solubility compared to highly lipophilic analogues (e.g., CF3-bearing derivatives) .
  • Metabolic Stability: Fluorine atoms (as in 2-fluorophenyl) reduce oxidative metabolism, extending half-life relative to non-fluorinated analogues .
  • Binding Affinity : Analogues with para-substituted aryl groups (e.g., p-tolyl) show enhanced kinase inhibition, suggesting the target compound’s 2-methoxyphenyl group may modulate target engagement .

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